molecular formula C11H13NO2 B3283408 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 766448-74-2

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B3283408
CAS No.: 766448-74-2
M. Wt: 191.23 g/mol
InChI Key: MHCKTCPQIUFRLF-UHFFFAOYSA-N
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Description

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H13NO2. It is a derivative of naphthalene, characterized by the presence of an amino group and a carboxylic acid group on a tetrahydronaphthalene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be synthesized through various methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. This process typically employs nickel catalysts under high pressure and temperature conditions . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound often relies on the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of specialized reactors that can maintain the necessary pressure and temperature conditions to ensure complete hydrogenation of the naphthalene derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific functional groups and their positions on the tetrahydronaphthalene backbone. This unique structure allows it to interact with biological targets in ways that similar compounds cannot, making it valuable for specific medicinal and industrial applications .

Properties

IUPAC Name

1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCKTCPQIUFRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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